Ferricyanide
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Overview
Description
Ferricyanide is a chemical compound with the formula K3[Fe(CN)6]. It is a bright red crystalline substance that is soluble in water. Ferricyanide is an important compound that has found numerous applications in scientific research.
Scientific Research Applications
Evaluation of Ferricyanide Effects on Microorganisms
Liu, Sun, Zhai, and Dong (2009) studied the impact of ferricyanide on the growth and viability of E. coli. They found that ferricyanide concentrations below 25.0mM had negligible effects on growth and morphology, whereas higher concentrations inhibited growth and affected bacterial viability (Liu, Sun, Zhai, & Dong, 2009).
Ferricyanide in Bioassays for Water Quality
Catterall et al. (2010) utilized ferricyanide in bioassays for determining water quality parameters. They demonstrated good correlation between ferricyanide-mediated respiration assays and standard cell density measurements, indicating the suitability of ferricyanide in monitoring microbial populations in water quality assessments (Catterall, Robertson, Teasdale, Welsh, & John, 2010).
Ferricyanide in Cell Attachment and Replication
Ellem and Kay (1983) found that potassium ferricyanide stimulates cell attachment and replication in human melanoma cells, especially when serum is a limiting growth factor. They suggested that ferricyanide may provide energy for cell surface processes important for attachment and replication (Ellem & Kay, 1983).
Ferricyanide in Antimicrobial Susceptibility Testing
Chotinantakul, Suginta, and Schulte (2014) adapted a ferricyanide-based electrochemical cell respiration assay for antimicrobial susceptibility testing. They demonstrated that ferricyanide can be used to measure drug-induced cell death in bacterial populations (Chotinantakul, Suginta, & Schulte, 2014).
Ferricyanide in Bioconjugation Applications
Obermeyer et al. (2014) identified ferricyanide as a mild and efficient oxidant for coupling anilines and o-aminophenols on protein substrates. This application is significant for creating complex bioconjugates in biotechnology and materials applications (Obermeyer, Jarman, Netirojjanakul, El Muslemany, & Francis, 2014).
Ferricyanide in Environmental Toxicology
Tarasova, Stom, and Kudryasheva (2011) explored the impact of humic substances on the toxicity of ferricyanide solutions. Their findings contribute to understanding the environmental impact and management of ferricyanide contamination (Tarasova, Stom, & Kudryasheva, 2011).
Ferricyanide in Microbial Fuel Cells
Lawson, Rossi, Regan, and Logan (2020) investigated the impact of ferricyanide as a cathodic electron acceptor in microbial fuel cells, highlighting its effect on internal resistance and power densities (Lawson, Rossi, Regan, & Logan, 2020).
properties
CAS RN |
13408-62-3 |
---|---|
Product Name |
Ferricyanide |
Molecular Formula |
C6FeN6-3 |
Molecular Weight |
211.95 g/mol |
IUPAC Name |
iron(3+);hexacyanide |
InChI |
InChI=1S/6CN.Fe/c6*1-2;/q6*-1;+3 |
InChI Key |
YAGKRVSRTSUGEY-UHFFFAOYSA-N |
Isomeric SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Fe+3] |
SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Fe+3] |
Canonical SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Fe+3] |
synonyms |
ferric hexacyanide ferricyanide hexacyanoferrate III iron-hexacyanide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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